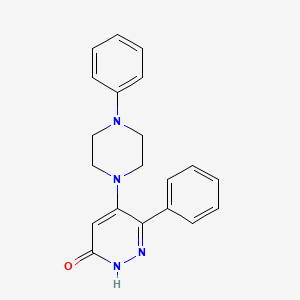
6-phenyl-5-(4-phenylpiperazino)-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-phenyl-5-(4-phenylpiperazino)-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C20H20N4O and its molecular weight is 332.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Pyridazinones
are a class of organic compounds derived from pyridazine, a heterocyclic compound with two nitrogen atoms in its six-membered ring. Pyridazinones have been found to exhibit a wide range of pharmacological activities. For example, they have been reported to possess antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic properties . The mechanism of action of these compounds often involves their capacity to inhibit certain biochemical processes, such as calcium ion influx, which is required for the activation of platelet aggregation .
Phenylpiperazines
are a class of compounds that contain a piperazine ring substituted with a phenyl group. They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents . Indole derivatives, which are structurally similar to phenylpiperazines, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Actividad Biológica
6-Phenyl-5-(4-phenylpiperazino)-3(2H)-pyridazinone is a compound of significant interest in medicinal chemistry due to its various biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications, supported by diverse research findings and data.
- Molecular Formula : C20H20N4O
- CAS Number : 98896-30-1
- Melting Point : 268-272 °C
- Structure : The compound features a pyridazinone core with phenyl and piperazine substituents, which contribute to its biological activity.
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the pyridazinone ring followed by the introduction of the phenylpiperazine moiety. Detailed methods for synthesizing related pyridazinone derivatives have been documented, highlighting their potential cardiotonic activity .
Cardiotonic Activity
Research has shown that derivatives of pyridazinones exhibit significant cardiotonic effects. In studies comparing these compounds to established cardiotonic agents like levosimendan, certain derivatives demonstrated promising results in isolated heart assays .
Proteasome Inhibition
Recent findings indicate that this compound may act as a proteasome inhibitor. A study identified novel organic inhibitors through virtual screening and in vitro tests, suggesting that this compound could interfere with proteasomal activity, which is crucial for cellular protein regulation .
Case Studies
- Cardiotonic Studies : A series of experiments involved testing various pyridazinone derivatives for their effects on isolated perfused toad hearts. Compound 5a from a related study emerged as particularly effective, indicating that structural modifications can enhance biological activity .
- Proteasome Inhibition : In a comprehensive screening process, compounds similar to this compound were evaluated for their ability to inhibit the mammalian proteasome. The results suggested potential therapeutic applications in cancer treatment due to the role of proteasomes in regulating cell cycle and apoptosis .
Data Table
| Property | Value |
|---|---|
| Molecular Weight | 336.40 g/mol |
| Melting Point | 268–272 °C |
| Solubility | Soluble in DMSO |
| CAS Number | 98896-30-1 |
| Biological Activities | Cardiotonic, Proteasome Inhibitor |
Propiedades
IUPAC Name |
3-phenyl-4-(4-phenylpiperazin-1-yl)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-19-15-18(20(22-21-19)16-7-3-1-4-8-16)24-13-11-23(12-14-24)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHXULRIRWQNDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC(=O)NN=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














